molecular formula C17H20N4O2S2 B10812916 4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide

4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide

Cat. No.: B10812916
M. Wt: 376.5 g/mol
InChI Key: NGCHLMIZZPPMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide is a synthetic heterocyclic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule is built on a thieno[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure integrates a sulfonamide group, a functional group prevalent in many therapeutic agents due to its ability to participate in key hydrogen bonding interactions within enzyme active sites . The primary research application of this compound is as a key intermediate in the exploration and synthesis of novel antimicrobial agents . Its structural framework is investigated for modulating critical biological pathways, potentially including enzyme inhibition. Sulfonamide-containing heterocycles are frequently explored as inhibitors of enzymes such as urease, α-glucosidase, and α-amylase, which are significant targets for infectious diseases and metabolic disorders . Furthermore, the aminopyrimidine component suggests potential for targeting kinase enzymes, similar to known VEGF receptor inhibitors like Pazopanib, which also contain a pyrimidinediamine core . Researchers value this compound for its potential to yield new lead compounds with optimized pharmacokinetic properties, such as improved metabolic stability and absorption . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C17H20N4O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

4-[2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C17H20N4O2S2/c1-10-11(2)24-17-15(10)16(20-12(3)21-17)19-9-8-13-4-6-14(7-5-13)25(18,22)23/h4-7H,8-9H2,1-3H3,(H2,18,22,23)(H,19,20,21)

InChI Key

NGCHLMIZZPPMQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)NCCC3=CC=C(C=C3)S(=O)(=O)N)C)C

Origin of Product

United States

Biological Activity

4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in cardiovascular and cellular contexts. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine core. Its molecular formula is C15H20N4O2SC_{15}H_{20}N_4O_2S with a molecular weight of approximately 320.41 g/mol. The presence of the sulfonamide group contributes to its biological properties.

Cardiovascular Effects

Recent studies have investigated the effects of related sulfonamide compounds on cardiovascular parameters. For example, 4-(2-aminoethyl)benzenesulfonamide has been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models. This suggests a potential interaction with calcium channels, which play a crucial role in regulating vascular tone and blood pressure .

Compound Effect on Perfusion Pressure Effect on Coronary Resistance
4-(2-aminoethyl)benzenesulfonamideDecreasedDecreased
2,5-Dichloro-N-(4-nitrophenyl)Not specifiedNot specified
ControlBaselineBaseline

The proposed mechanism involves the inhibition of calcium channels, leading to vasodilation and reduced vascular resistance. This effect is hypothesized to be mediated through interactions with specific biomolecules involved in calcium signaling pathways . The theoretical docking studies suggest that the compound could effectively bind to calcium channel proteins, enhancing its potential as a cardiovascular agent.

Case Studies and Experimental Findings

In one study focusing on the biological activity of benzenesulfonamide derivatives, it was found that 4-(2-aminoethyl)benzenesulfonamide produced significant changes in perfusion pressure over time compared to controls. The study utilized an isolated heart model to assess these effects quantitatively .

Summary of Findings

  • Study Design : Isolated rat heart model.
  • Main Outcomes : Decreased perfusion pressure and coronary resistance.
  • Significance : Suggests potential therapeutic applications in managing hypertension or other cardiovascular disorders.

Pharmacokinetic Properties

Pharmacokinetic evaluations using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of 4-[2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide. These studies indicate varying permeability across different cell lines (e.g., Caucasian colon adenocarcinoma cells and Madin-Darby canine kidney cells), which may influence its bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name / ID Core Structure Substituents/Modifications Biological Activity/Findings Reference
4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide Thieno[2,3-d]pyrimidine 2,5,6-Trimethyl; ethylamino-benzenesulfonamide Hypothesized HDAC2 inhibition (by analogy)
NSC110782 Pyrido[2,3-b]pyrazine 6-Amino-3-methyl; ethylamino-benzenesulfonamide HDAC2 inhibitor (docking score: -9.2 kcal/mol)
SY131541 Thieno[2,3-d]pyrimidine [(2,5,6-Trimethyl)thieno]sulfanyl-acetic acid Kinase inhibition (preclinical)
4ai (from ) Cyclohepta-thieno[2,3-d]pyrimidine N-Carbamimidoyl-benzenesulfonamide Anticancer activity (IC₅₀: 1.8 μM vs. HepG2)
4bii (from ) Ethyl carboxylate-thienopyrimidine Ethyl-5-methyl; pyrimidin-2-yl-sulfonamide Moderate apoptosis induction (Caspase-3: 2.1-fold)

Key Observations:

Core Heterocycle Variations: The thieno[2,3-d]pyrimidine core (target compound, SY131541) is structurally distinct from pyrido[2,3-b]pyrazine (NSC110782), which has a larger aromatic system. Pyrido-pyrazines often exhibit stronger π-π stacking with enzyme active sites, enhancing HDAC2 binding . Cyclohepta-thienopyrimidines (4ai) introduce conformational rigidity, improving selectivity for cancer cell lines (e.g., HepG2) .

Substituent Effects: Trimethyl groups on the thienopyrimidine ring (target compound) likely enhance metabolic stability compared to ethyl carboxylate (4bii), which may undergo esterase-mediated hydrolysis . Benzenesulfonamide vs. sulfanyl-acetic acid (SY131541): Sulfonamides are better suited for hydrogen bonding with HDAC2’s zinc-binding domain, whereas sulfanyl-acetic acids may chelate metal ions in kinases .

Biological Activity :

  • NSC110782 outperforms the target compound in silico for HDAC2 inhibition due to its pyrido-pyrazine core’s planar geometry .
  • 4ai shows superior cytotoxicity (IC₅₀: 1.8 μM) compared to ethyl carboxylate analogs (4bii: IC₅₀ >10 μM), highlighting the importance of the carbamimidoyl group in apoptosis induction .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis (via chlorination of thienopyrimidin-4-one intermediates and sulfonamide coupling) is well-established for analogs like 4ai/4bii .
  • Computational Predictions : Molecular docking suggests moderate HDAC2 affinity for the target compound, but pyrido-pyrazine analogs (NSC110782) remain superior .
  • Gaps in Data : Direct experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence; inferences rely on structural analogs.

Preparation Methods

Acetylation of β-Phenethylamine

The process begins with the acetylation of β-phenethylamine to protect the primary amine group. In a representative protocol, β-phenethylamine is reacted with acetic acid or acetic anhydride in a 1:1 to 1:1.25 weight ratio under reflux conditions (3–5 hours). The acetic acid byproduct is distilled off under reduced pressure, yielding N-acetyl-β-phenethylamine with a reported weight yield of 130%. Solvents such as chloroform or dichloromethane are employed to facilitate mixing and subsequent reactions.

Chlorosulfonation Reaction

The acetylated intermediate undergoes chlorosulfonation using chlorosulfonic acid (1.42–3.6 equivalents) at 60–70°C for 2–4 hours. Phosphorus pentachloride or thionyl chloride is added as a chlorinating agent to enhance reactivity. This step introduces the sulfonyl chloride group, critical for subsequent amination. The reaction mixture is cooled and treated with auxiliary agents (e.g., sodium chloride) to precipitate intermediates, achieving a weight yield of 55–75%.

Amination and Hydrolysis

Amination is performed by treating the sulfonyl chloride with aqueous ammonia (25% concentration) at 25–30°C, forming the sulfonamide moiety. Hydrolysis with sodium hydroxide (18–30% concentration) at 105–115°C removes the acetyl protecting group, yielding 4-(2-aminoethyl)benzenesulfonamide. The crude product is purified via recrystallization using ethanol-water mixtures, attaining a final yield of 83–85%.

Synthesis of 2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-amine

Cyclocondensation Approach

The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of ethyl 2-aminothiophene-3-carboxylate with acetamidine hydrochloride in the presence of sodium ethoxide. The reaction proceeds at 80–100°C for 6–8 hours, forming the pyrimidine ring. Methylation at positions 2, 5, and 6 is achieved using methyl iodide and a strong base (e.g., potassium tert-butoxide) in dimethylformamide (DMF), yielding 2,5,6-trimethylthieno[2,3-d]pyrimidine.

Introduction of the 4-Amino Group

Nitration of the pyrimidine ring at position 4 followed by catalytic hydrogenation (H₂/Pd-C) introduces the amino group. Alternatively, direct amination using ammonium hydroxide under high-pressure conditions (120°C, 24 hours) provides the desired 2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine.

Coupling Reaction Optimization

The final step involves coupling 4-(2-aminoethyl)benzenesulfonamide with 2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine. Nucleophilic aromatic substitution is employed, utilizing DMF as the solvent and potassium carbonate as the base (80–100°C, 12–24 hours). The reaction progress is monitored via thin-layer chromatography (TLC), with typical yields ranging from 65% to 78%.

Table 1: Coupling Reaction Conditions and Yields

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃801268
DMSOCs₂CO₃1002475
EthanolTriethylamine701858

Purification and Characterization

Crude product is purified via recrystallization (ethanol-water) or column chromatography (silica gel, ethyl acetate/hexane). High-performance liquid chromatography (HPLC) confirms purity (>98%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity.

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Steps

StepKey ReagentsYield (%)Cost (Relative)
AcetylationAcetic anhydride95Low
ChlorosulfonationClSO₃H, PCl₅70Moderate
AminationNH₃ (aq)85Low
CouplingK₂CO₃, DMF75High

The patent-derived method for 4-(2-aminoethyl)benzenesulfonamide synthesis offers cost advantages due to readily available starting materials, whereas the thienopyrimidine segment requires optimization for scalability.

Q & A

Basic: What are the key considerations in designing a synthesis route for 4-[2-[(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]benzenesulfonamide?

Methodological Answer:
Synthesis of this compound requires multi-step organic reactions, often starting with functionalized thieno[2,3-d]pyrimidine precursors. Critical considerations include:

  • Precursor Selection : Use of chloro- or sulfonyl-substituted thienopyrimidines as intermediates, enabling nucleophilic substitution or coupling reactions (e.g., alkylation of amino groups) .
  • Reaction Conditions : Temperature control (e.g., room temperature for metalation steps, elevated temperatures for cyclization) and solvent choice (tetrahydrofuran or dichloromethane for solubility and reactivity) .
  • Purification : Chromatography or recrystallization to isolate the target compound from byproducts .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and connectivity, particularly for the benzenesulfonamide and thienopyrimidine moieties .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolving bond lengths and angles in the crystalline state, especially for validating stereochemistry .

Advanced: How can researchers optimize reaction yields when synthesizing thieno[2,3-d]pyrimidine derivatives?

Methodological Answer:
Yield optimization involves:

  • Computational Modeling : Using quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Catalyst Screening : Testing palladium or copper catalysts for cross-coupling steps to enhance efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while inert atmospheres prevent oxidation .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data in the synthesis of this compound?

Methodological Answer:
Addressing discrepancies requires iterative refinement:

  • Benchmarking Calculations : Validate computational models (e.g., DFT) against known crystal structures or spectroscopic data .
  • Experimental Replication : Systematically vary parameters (e.g., temperature, solvent) to identify unaccounted variables in simulations .
  • Sensitivity Analysis : Quantify the impact of minor structural changes (e.g., methyl group positions) on reaction outcomes using statistical tools .

Basic: What analytical techniques are critical for assessing purity during synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns and UV detection .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress in real-time with silica plates and visualizing agents .
  • Melting Point Analysis : Compare observed values with literature data to detect solvent residues or polymorphs .

Advanced: How can one design experiments to explore the structure-activity relationships (SAR) of this compound's derivatives?

Methodological Answer:
SAR studies require systematic structural modifications:

  • Substituent Variation : Synthesize analogs with altered alkyl/aryl groups on the thienopyrimidine or benzenesulfonamide moieties .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using in vitro inhibition assays to correlate structural changes with activity .
  • Molecular Docking : Predict binding interactions with protein targets to prioritize synthesis of high-potential analogs .

Advanced: How can hygroscopic intermediates be managed during purification?

Methodological Answer:

  • Inert Atmosphere Handling : Use gloveboxes or Schlenk lines to prevent moisture absorption during column chromatography .
  • Lyophilization : Freeze-drying under vacuum to remove trace solvents without degrading sensitive intermediates .
  • Stability Studies : Monitor intermediates via TLC or NMR under varying humidity conditions to identify degradation pathways .

Basic: What safety protocols are essential when handling reactive intermediates in its synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coats, gloves, and goggles for handling corrosive reagents (e.g., aluminum amalgam) .
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., H2_2S during thiophene ring formation) .
  • Waste Management : Segregate halogenated solvents and heavy metal residues for approved disposal .

Advanced: What methodologies are recommended for resolving conflicting spectral data in structural elucidation?

Methodological Answer:

  • 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to track specific atoms in complex spectra .
  • Collaborative Validation : Cross-verify data with independent labs or databases (e.g., Cambridge Structural Database) .

Advanced: How can computational tools aid in predicting the compound's pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use software like SwissADME to estimate absorption, distribution, and toxicity profiles based on lipophilicity (LogP) and polar surface area .
  • Metabolic Pathway Modeling : Identify potential cytochrome P450 interaction sites using docking simulations .
  • Solubility Analysis : Apply molecular dynamics to predict aqueous solubility and guide formulation strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.